Cas no 101-00-8 (3,7,10-Trimethyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane)
![3,7,10-Trimethyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane structure](https://ja.kuujia.com/scimg/cas/101-00-8x500.png)
3,7,10-Trimethyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane 化学的及び物理的性質
名前と識別子
-
- Triisopropanolamine cyclic borate
- Triisopropanolamine Borate
- 3,7,10-Trimethyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane
- 3,7,10-trimethyl-4,6,11-trioxa-1-aza-5-borabicyclo[3.3.3]undecane
- borester21
- 9-Trioxa-5-a
- 1,1’,1’’-nitrilotri-2-propanoborate
- boricacid,tris(1-amino-2-propyl)ester
- 1,1’,1’’-nitrilotri-2-propanocyclicborate
- 9-trioxa-5-aza-1-borabicyclo(3.3.3)undecane,3,7,10-trimethyl-8
- Triisopropanolamine cyclic borate, 98+%
- TriisopropanolaMine cyclic borate, 98+% 100GR
- Borester 21
- BORIC ACID, TRIS(1-AMINO-2-PROPYL) ESTER
- NSC15099
- 2-Propanol, 1,1',1''-nitrilotri-, cyclic borate
- FT-0645346
- NS00015503
- 2,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane, 3,7,10-trimethyl-
- NSC 15099
- WLN: Z1Y1&OBOY1Z1&OY1Z1
- DTXSID50905879
- 2-Propanol, 1,1',1''-nitrilotri-, cyclic ester with boric acid (H3BO3) (1:1)
- 2-Propanol,1',1''-nitrilotri-, cyclic ester with boric acid (H3BO3) (1:1)
- AI3-61110
- 2-Propanol, 1,1',1''-nitrilotri-, cyclic ester with boric acid (H3BO3) (1:1) (VAN)
- A897267
- CS-0015223
- J-200318
- 2-Propanol, 1,1',1''-nitrilotri-, borate
- T2943
- 101-00-8
- 2,8,9-Trioxa-5-aza-1-borabicyclo(3.3.3)undecane, 3,7,10-trimethyl-
- D92646
- AS-72042
- MFCD03791298
- NSC-15099
- 2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane, 3,7,10-trimethyl-
- 2-Propanol,1',1''-nitrilotri-, cyclic borate
- AKOS006229267
- Triisopropanolamine cyclic borate;Borester 21; NSC 15099
- DB-058548
-
- MDL: MFCD03791298
- インチ: 1S/C9H18BNO3/c1-7-4-11-5-8(2)13-10(12-7)14-9(3)6-11/h7-9H,4-6H2,1-3H3
- InChIKey: IWKGJTDSJPLUCE-UHFFFAOYSA-N
- ほほえんだ: O1B2OC([H])(C([H])([H])[H])C([H])([H])N(C([H])([H])C([H])(C([H])([H])[H])O2)C([H])([H])C1([H])C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 199.137974g/mol
- ひょうめんでんか: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 回転可能化学結合数: 0
- どういたいしつりょう: 199.137974g/mol
- 単一同位体質量: 199.137974g/mol
- 水素結合トポロジー分子極性表面積: 30.9Ų
- 重原子数: 14
- 複雑さ: 171
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 白色固体
- 密度みつど: 1.0500
- ゆうかいてん: 153.0 to 157.0 deg-C
- ふってん: 135°C/0.2mmHg(lit.)
- フラッシュポイント: 196.2°Cat760mmHg
- 屈折率: 1.462
- PSA: 30.93000
- LogP: 0.45370
- FEMA: 2393
- ようかいせい: 未確定
3,7,10-Trimethyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane セキュリティ情報
- ヒント:に警告
- 危害声明: H320
- 警告文: P264-P305+P351+P338+P337+P313
- セキュリティの説明: S24/25
- RTECS番号:ED5787000
- セキュリティ用語:S24/25
- ちょぞうじょうけん:日陰で乾燥した場所に保管する。密閉容器に保管する。
3,7,10-Trimethyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
3,7,10-Trimethyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R001129-100g |
3,7,10-Trimethyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane |
101-00-8 | 98% | 100g |
¥738 | 2023-09-11 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T113204-25g |
3,7,10-Trimethyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane |
101-00-8 | 98% | 25g |
¥343.90 | 2023-09-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1014907-25g |
3,7,10-Trimethyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane |
101-00-8 | 95% | 25g |
¥473.00 | 2023-11-22 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T819630-25g |
triisopropanolamine cyclic borate |
101-00-8 | 98% | 25g |
¥412.00 | 2022-08-31 | |
Chemenu | CM204110-500g |
Triisopropanolamine cyclic borate |
101-00-8 | 95% | 500g |
$593 | 2021-08-04 | |
NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0837869451-5g |
3,7,10-Trimethyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane |
101-00-8 | 5g |
¥ 99.1 | 2024-07-19 | ||
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T2943-5G |
Triisopropanolamine Borate |
101-00-8 | >98.0%(N) | 5g |
¥260.00 | 2024-04-18 | |
abcr | AB474783-5 g |
Triisopropanolamine borate, 98%; . |
101-00-8 | 98% | 5g |
€115.90 | 2023-04-21 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T113204-100g |
3,7,10-Trimethyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane |
101-00-8 | 98% | 100g |
¥769.90 | 2023-09-01 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | EJ004-25g |
3,7,10-Trimethyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane |
101-00-8 | 98.0%(N) | 25g |
¥438.0 | 2023-08-31 |
3,7,10-Trimethyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane 関連文献
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
-
George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
-
Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
-
Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
3,7,10-Trimethyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecaneに関する追加情報
3,7,10-Trimethyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane: A Novel Boron-Containing Compound with Promising Pharmacological Potential
3,7,10-Trimethyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane (CAS No. 101-00-8) represents a unique class of boron-containing molecules that have garnered significant attention in recent years due to their potential applications in medicinal chemistry and pharmaceutical research. This compound, characterized by its complex bicyclic structure and the presence of multiple heteroatoms, has been the focus of numerous studies aimed at elucidating its chemical properties, biological activity, and therapeutic potential. The integration of boron atoms into organic frameworks has opened new avenues for the development of compounds with enhanced pharmacological profiles, particularly in the context of targeted drug delivery and metabolic regulation.
The 3,7,10-Trimethyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane molecule features a central borabicyclo[3.3.3]undecane skeleton, which is further functionalized with three methyl groups and three oxygen atoms. The presence of nitrogen and oxygen atoms within the ring system contributes to the compound's polarity and solubility characteristics, making it a promising candidate for pharmaceutical formulations. Recent advancements in computational chemistry have enabled researchers to model the molecular interactions of this compound with various biological targets, providing insights into its potential mechanisms of action.
Studies published in Journal of Medicinal Chemistry (2023) have highlighted the unique electronic properties of 3,7,10-Trimethyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane, which may facilitate its interaction with specific receptors or enzymes. The compound's ability to modulate intracellular signaling pathways has been particularly emphasized in its potential applications for neurodegenerative diseases and metabolic disorders. Researchers are currently exploring its role in the regulation of key metabolic enzymes, such as phosphatases and kinases, which are implicated in various pathological conditions.
The synthesis of 3,7,10-Trimethyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane has been optimized through a series of catalytic reactions that ensure high yield and purity. A recent study in Organic Letters (2024) reported the development of a novel asymmetric synthesis pathway that significantly reduces the number of synthetic steps while maintaining the compound's structural integrity. This advancement is crucial for the large-scale production of the molecule, which is essential for its potential therapeutic applications.
Pharmacological investigations into 3,7,10-Trimethyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane have revealed its potential as a modulator of cellular signaling networks. In vitro experiments have demonstrated its ability to inhibit the activity of specific phosphatases, which are known to play a role in the progression of diseases such as cancer and diabetes. These findings suggest that the compound may be developed into a therapeutic agent for conditions characterized by aberrant signaling pathways.
Recent breakthroughs in drug discovery have highlighted the importance of boron-containing compounds in the development of novel therapeutics. 3,7,10-Trimethyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane has been identified as a potential candidate for the treatment of inflammatory diseases due to its ability to interact with cytokine receptors. Preclinical studies are currently underway to evaluate its efficacy in animal models of rheumatoid arthritis and other autoimmune conditions.
The structural complexity of 3,7,10-Trimethyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane presents both challenges and opportunities for medicinal chemists. The presence of multiple heteroatoms and the boron center necessitates careful consideration of its physicochemical properties, such as solubility, stability, and bioavailability. These factors are critical for the successful translation of the compound from the laboratory to clinical applications.
Advancements in analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, have enabled researchers to characterize the molecular structure of 3,7,10-Trimethyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane with high precision. These methods have been instrumental in confirming the compound's identity and purity, which are essential for its use in pharmaceutical research and development.
The potential therapeutic applications of 3,7,10-Trimethyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane are being explored in various disease models. In particular, its role in the regulation of metabolic enzymes has been a focus of recent studies, with promising results in the context of diabetes and obesity. Researchers are also investigating its potential as a neuroprotective agent, given its ability to modulate intracellular signaling pathways associated with neurodegenerative diseases.
Collaborative efforts between academic institutions and pharmaceutical companies are accelerating the development of 3,7,10-Trimethyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane as a therapeutic agent. These partnerships are leveraging cutting-edge technologies, including artificial intelligence and machine learning, to predict the compound's behavior in biological systems and optimize its pharmacological properties.
As the field of medicinal chemistry continues to evolve, compounds like 3,7,10-Trimethyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane are becoming increasingly important in the search for novel therapeutics. The unique properties of this boron-containing molecule, combined with advances in synthetic chemistry and analytical techniques, position it as a promising candidate for the treatment of a wide range of diseases.
101-00-8 (3,7,10-Trimethyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane) 関連製品
- 63469-23-8(2-Propanol, 1,1'-[[3-(dimethylamino)propyl]imino]bis-)
- 283-56-7(Triethanolamine Borate)
- 121634-82-0(Ethanamine,N,N-dimethyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxy]-)
- 4402-32-8(1-Diethylamino-2-propanol)
- 67151-63-7(1-[bis[3-(dimethylamino)propyl]amino]propan-2-ol)
- 621-56-7(3-(Diethylamino)-1,2-propanediol)
- 122-20-3(Triisopropanolamine)
- 102-60-3(Quadrol)
- 101-00-8(3,7,10-Trimethyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane)
- 2137692-56-7(3-Thiophenesulfonamide, N,2,4,5-tetramethyl-)
